2-{[(tert-butoxy)carbonyl]amino}-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid is a compound that belongs to the class of amino acid derivatives. It is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid typically involves the protection of amino acids. The tert-butoxycarbonyl (Boc) group is used to protect the amino group, while the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is used to protect the carboxyl group. The synthesis can be carried out using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. The process includes the protection of amino acids, coupling reactions, and deprotection steps. The use of automated peptide synthesizers is common in industrial settings to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The protective groups can be substituted under specific conditions.
Deprotection Reactions: The Boc and Fmoc groups can be removed using acidic and basic conditions, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include DCC and HOBt.
Deprotection Reactions: Trifluoroacetic acid (TFA) is used for Boc deprotection, while piperidine is used for Fmoc deprotection.
Major Products
The major products formed from these reactions are the deprotected amino acids, which can then be used in further peptide synthesis .
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs.
Industry: Applied in the production of synthetic peptides for various applications.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid involves the protection and deprotection of amino acids during peptide synthesis. The Boc and Fmoc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions. These protective groups are removed under specific conditions to yield the desired peptide .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid: A threonine derivative with similar protective groups.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Another amino acid derivative used in peptide synthesis.
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid is unique due to its specific combination of protective groups, which makes it particularly useful in the synthesis of peptides with complex sequences .
Properties
Molecular Formula |
C27H34N2O6 |
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Molecular Weight |
482.6 g/mol |
IUPAC Name |
7-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-26(33)29-23(24(30)31)15-5-4-10-16-28-25(32)34-17-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,22-23H,4-5,10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31) |
InChI Key |
JEFQQJGBNAHCPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Origin of Product |
United States |
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